molecular formula C11H7NS B147278 1-Naphthyl isothiocyanate CAS No. 551-06-4

1-Naphthyl isothiocyanate

Cat. No.: B147278
CAS No.: 551-06-4
M. Wt: 185.25 g/mol
InChI Key: JBDOSUUXMYMWQH-UHFFFAOYSA-N
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Description

1-Naphthyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates. It is an isothiocyanate derivative of naphthalene, with the molecular formula C₁₁H₇NS and a molar mass of 185.24 g/mol . This compound is known for its distinctive structure, where an isothiocyanate group is attached to the naphthalene ring. It appears as a white waxy solid and has a melting point of 55-57°C .

Scientific Research Applications

1-Naphthyl isothiocyanate has several applications in scientific research:

Safety and Hazards

1-Naphthyl isothiocyanate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Chemical Reactions Analysis

1-Naphthyl isothiocyanate undergoes various chemical reactions:

Comparison with Similar Compounds

Properties

IUPAC Name

1-isothiocyanatonaphthalene
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InChI

InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
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InChI Key

JBDOSUUXMYMWQH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C=S
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Molecular Formula

C11H7NS
Record name ALPHA-NAPHTHYLISOTHIOCYANATE
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DSSTOX Substance ID

DTXSID8025703
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Molecular Weight

185.25 g/mol
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Physical Description

Alpha-naphthylisothiocyanate appears as odorless white needles or powder. Tasteless. (NTP, 1992), White nearly odorless solid; [Merck Index] Slightly yellow odorless powder; [Acros Organics MSDS]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.81 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.000132 [mmHg]
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CAS No.

551-06-4, 29962-76-3
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Melting Point

136 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To the mixture of 1-naphthylamine (21.48 g), triethylamine (33.39 g), and dichloromethane (250 mL) was added a dicholomethane (50 mL) solution of thiophosgen (18.97 g) at bleow 20° C. over 30 minutes, and the mixture was stirred at room temperature. The reaction mixture was added into ice-water (1000 mL), extracted with diethyl ether (1000 mL). The extract was washed two times with brine (1000 mL), dried over anhydrous magnesium sulfate, evaporated under reduced pressure to obtain crude (1-naphthyl)isothiocyanate.
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
33.39 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
18.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does 1-Naphthyl isothiocyanate induce liver injury?

A1: While the exact mechanism remains unclear, research suggests this compound causes cholestasis, a condition where bile flow from the liver is reduced or blocked. [] This can lead to the accumulation of bile acids in the liver, ultimately causing damage. []

Q2: Does this compound affect bile canaliculi dynamics?

A2: Yes, studies indicate that this compound impairs bile canaliculi dynamics, the intricate network of channels that collect bile in the liver. [] This impairment likely contributes to its cholestatic effects.

Q3: How does potassium magnesium aspartate interact with the effects of this compound?

A3: Research shows that potassium magnesium aspartate exhibits protective effects against liver damage caused by this compound. [] Specifically, it was found to reduce serum total bilirubin levels elevated by this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C11H7NS, and the molecular weight is 185.24 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: this compound has been characterized using various spectroscopic techniques, including:

  • FT-IR: This method helps identify functional groups and their vibrations within the molecule. [, ]
  • NMR (1H and 13C): NMR provides detailed information about the structure and connectivity of atoms within the molecule. [, , ]
  • Mass Spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound. [, ]

Q6: Are there any QSAR models available for organic isothiocyanates like this compound?

A6: Yes, research has explored the relationship between the structure information content (SIC) index and the cancer chemopreventive properties (IC50) of organic isothiocyanates, including this compound. [] This type of study contributes to our understanding of structure-activity relationships and can guide the development of new compounds with improved properties.

Q7: What animal models have been used to study the effects of this compound?

A7: Research commonly uses rat models to investigate the impact of this compound on liver function and morphology. [, , , , , , , , ]

Q8: What are the histological changes observed in rat livers after this compound administration?

A8: this compound induces a range of histological changes in rat livers, including bile duct hyperplasia (an increase in the number of cells), inflammation, and fibrosis (scarring). [, ]

Q9: What is the main toxicological concern associated with this compound?

A9: this compound is primarily known for its hepatotoxic effects, meaning it can cause liver damage. [, ] This is primarily attributed to its cholestatic properties, which disrupt bile flow and can lead to the buildup of toxic bile acids within the liver.

Q10: What analytical methods are used to quantify this compound and its metabolites?

A10: High-performance liquid chromatography (HPLC) is a common technique employed for the analysis of this compound. [, , , , ]

Q11: What derivatization methods are used in HPLC analysis of compounds like this compound?

A11: this compound itself is often used as a derivatizing agent in HPLC to analyze amines and amino acids. [, , , , , ] This approach enhances detection sensitivity and separation efficiency.

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